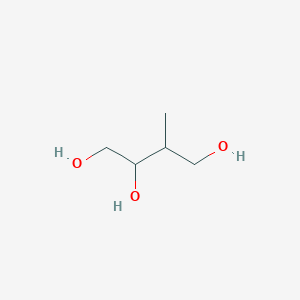
3-Methylbutane-1,2,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutane-1,2,4-triol is an organic compound with the molecular formula C5H12O3 It is a triol, meaning it contains three hydroxyl (OH) groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylbutane-1,2,4-triol can be synthesized through several methods. One common method involves the catalytic hydrogenation of malic acid esters using a copper-containing catalyst. The reaction is carried out at temperatures ranging from 130 to 190°C and hydrogen partial pressures of 100 to 300 bar . Another method involves the hydration of butyn-2-diol-1,4 with the aid of mercury catalysts, although this method is less favorable due to hygienic concerns .
Industrial Production Methods
On an industrial scale, this compound is typically produced through the hydrogenation of butene-2-diol-1,4-epoxide. This process involves reacting butenediol with hydrogen peroxide to form the epoxide, which is then hydrogenated to yield the triol .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbutane-1,2,4-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as halides (e.g., HCl, HBr) under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidation of this compound typically yields carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions generally produce alkanes or alcohols.
Substitution: Substitution reactions can result in the formation of halogenated compounds or ethers.
Wissenschaftliche Forschungsanwendungen
3-Methylbutane-1,2,4-triol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 3-Methylbutane-1,2,4-triol involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules. It can also participate in hydrogen bonding and other intermolecular interactions, influencing the structure and function of biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Butanetriol: Similar in structure but lacks the methyl group at the third carbon.
1,2,3-Butanetriol: Another triol with hydroxyl groups at different positions.
2-Methylbutane-1,2,3-triol: Similar but with hydroxyl groups at different positions.
Uniqueness
3-Methylbutane-1,2,4-triol is unique due to the presence of the methyl group at the third carbon, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to other triols .
Eigenschaften
CAS-Nummer |
62946-59-2 |
|---|---|
Molekularformel |
C5H12O3 |
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
3-methylbutane-1,2,4-triol |
InChI |
InChI=1S/C5H12O3/c1-4(2-6)5(8)3-7/h4-8H,2-3H2,1H3 |
InChI-Schlüssel |
RXEJCNRKXVSXDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


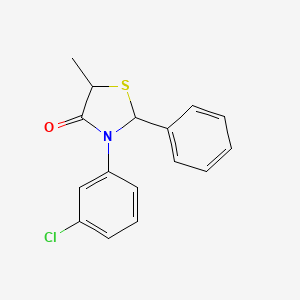
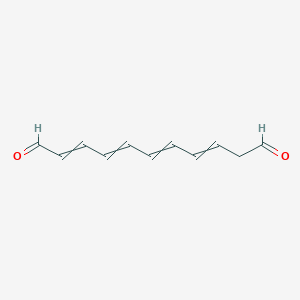
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
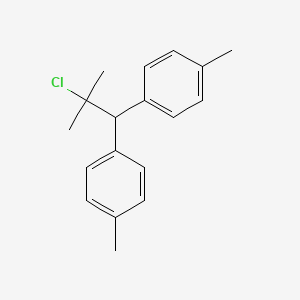
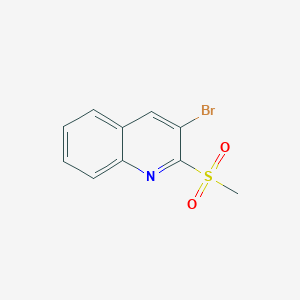
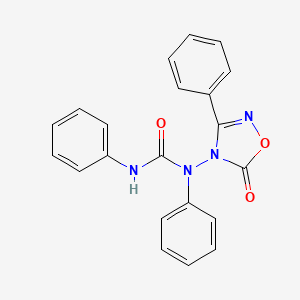
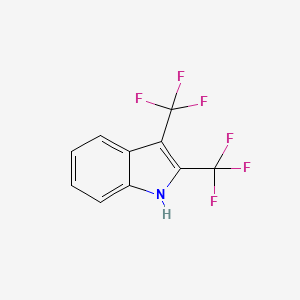
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)
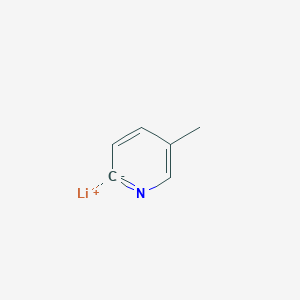

![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
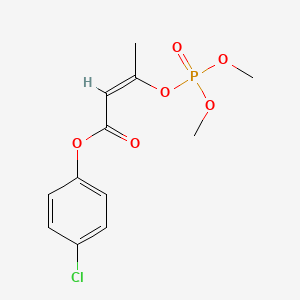
![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
